molecular formula C24H26N4O2 B12162848 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide

Cat. No.: B12162848
M. Wt: 402.5 g/mol
InChI Key: VNSRQLDEQUPPNN-UHFFFAOYSA-N
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Description

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is a complex organic compound that features a piperidine ring, a pyridazine ring, and a phenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the piperidine and pyridazine rings, followed by their functionalization and coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for hydrogenation and cyclization steps, and employing automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(4-Benzylpiperidin-1-yl)-6-oxopyridazin-1(6H)-yl)-N-phenylacetamide is unique due to its combination of piperidine and pyridazine rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C24H26N4O2

Molecular Weight

402.5 g/mol

IUPAC Name

2-[3-(4-benzylpiperidin-1-yl)-6-oxopyridazin-1-yl]-N-phenylacetamide

InChI

InChI=1S/C24H26N4O2/c29-23(25-21-9-5-2-6-10-21)18-28-24(30)12-11-22(26-28)27-15-13-20(14-16-27)17-19-7-3-1-4-8-19/h1-12,20H,13-18H2,(H,25,29)

InChI Key

VNSRQLDEQUPPNN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3=NN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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